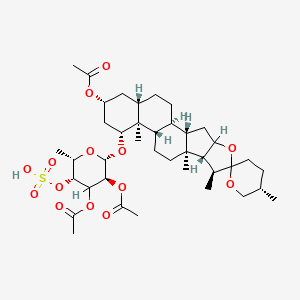
1-O-2AcFS-Ssoa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-2AcFS-Ssoa is a complex organic compound that belongs to the class of fucosides. It is characterized by the presence of a fucoside moiety, a hydrogen sulfate group, and three acetate groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-2AcFS-Ssoa typically involves multiple steps, starting from the appropriate fucoside precursor. The key steps include:
Sulfation: The hydrogen sulfate group is introduced by treating the intermediate with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
1-O-2AcFS-Ssoa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles such as amines or thiols replace the acetate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amine or thiol derivatives.
科学的研究の応用
Chemistry
In the field of chemistry, 1-O-2AcFS-Ssoa serves as a model compound for studying the mechanisms of action of various biochemical processes. It is utilized in:
- Synthesis of Derivatives : Researchers are exploring the synthesis of novel derivatives that exhibit enhanced biological activities compared to the parent compound.
- Mechanistic Studies : The compound is employed to investigate its antioxidant mechanisms and interactions with other molecular targets, providing insights into its potential therapeutic effects .
Biology
This compound has significant implications in biological research:
- Cellular Processes : Studies have shown that it influences cellular processes such as apoptosis and cell cycle regulation. Its role in modulating oxidative stress and inflammation is under investigation, which could lead to advances in understanding disease mechanisms .
- Neurobiology : The compound is being studied for its effects on neuronal health, particularly in relation to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease .
Medicine
The medical applications of this compound are particularly promising:
- Therapeutic Potential : Clinical studies suggest that it may be effective in treating various diseases, including cancer and cardiovascular disorders. Its antioxidant properties help reduce oxidative damage, making it a valuable addition to therapeutic regimens .
- Drug Development : The compound's unique properties are being explored for developing new drugs aimed at specific targets within cellular pathways associated with diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
作用機序
The mechanism of action of 1-O-2AcFS-Ssoa involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate cell signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Brisbagenin fucoside-4-(hydrogen sulfate): Lacks the triacetate groups but shares the fucoside and hydrogen sulfate moieties.
Brisbagenin fucoside-4-(hydrogen sulfate) diacetate: Contains two acetate groups instead of three.
Brisbagenin fucoside-4-(hydrogen sulfate) tetraacetate: Contains four acetate groups.
Uniqueness
1-O-2AcFS-Ssoa is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three acetate groups may enhance its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
151589-16-1 |
|---|---|
分子式 |
C39H60O14S |
分子量 |
785 g/mol |
IUPAC名 |
[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-14-[(2S,3S,5R,6S)-3,4-diacetyloxy-6-methyl-5-sulfooxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C39H60O14S/c1-19-11-14-39(46-18-19)20(2)32-30(52-39)17-29-27-10-9-25-15-26(48-22(4)40)16-31(38(25,8)28(27)12-13-37(29,32)7)51-36-35(50-24(6)42)34(49-23(5)41)33(21(3)47-36)53-54(43,44)45/h19-21,25-36H,9-18H2,1-8H3,(H,43,44,45)/t19-,20-,21-,25-,26+,27+,28-,29-,30?,31+,32-,33+,34?,35-,36+,37-,38-,39?/m0/s1 |
InChIキー |
YQRRHFLZNMAPGC-RYLBHAIISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
異性体SMILES |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@H](C([C@@H]([C@@H](O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
同義語 |
1-O-(2',3'-diacetylfucopyranosyl-(4'-sulfate))-5-spirostan-1-ol 3-acetate 1-O-2AcFS-SSOA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















